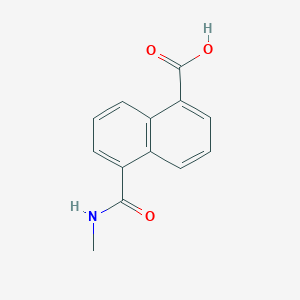

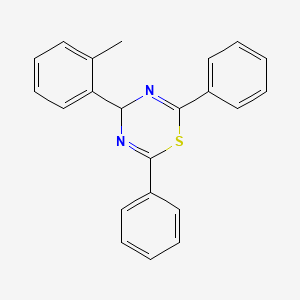

![molecular formula C25H23N3O3S2 B2581649 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361170-68-5](/img/structure/B2581649.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide” is a novel compound that has been synthesized and analyzed for its anti-inflammatory properties . It is one of the derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving coupling and treatment with various reagents . The exact details of these reactions are not provided in the available resources.Aplicaciones Científicas De Investigación

DNA Interaction and Fluorescent Staining

Compounds within the Hoechst dye family, which include benzothiazole and piperidine structures, are known for their strong binding to the minor groove of double-stranded B-DNA. These compounds are used for fluorescent DNA staining in cell biology, aiding in chromosome analysis and nuclear DNA content assessment via flow cytometry. Their ability to intercalate into DNA structures makes them valuable in studying cellular processes and for potential drug design (Issar & Kakkar, 2013).

Anticancer Activity

Quinazoline derivatives, which share structural motifs with the compound of interest, exhibit anticancer properties by inhibiting the growth of colorectal cancer cells. These effects are mediated through modifications of benzene and pyrimidine rings, indicating the potential of similar compounds for cancer therapy by modulating gene and protein expression related to cancer progression (Moorthy et al., 2023).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. The research found that specific derivatives showed significant activity, suggesting that compounds with similar structures could serve as templates for new therapeutic agents in treating inflammation and oxidative stress-related conditions (Raut et al., 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives are also explored for their applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The incorporation of these heterocyclic scaffolds into π-extended conjugated systems has shown to enhance electroluminescent properties, demonstrating the versatility of these compounds beyond biomedical applications (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.

Mode of Action

It’s worth noting that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile , which could suggest good bioavailability for N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide.

Result of Action

Similar compounds have shown promising activity against staphylococcus aureus , suggesting that N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide may have similar effects.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2/c29-24(18-11-13-21(14-12-18)33(30,31)28-15-4-1-5-16-28)26-20-8-6-7-19(17-20)25-27-22-9-2-3-10-23(22)32-25/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYZGDXYRAZZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

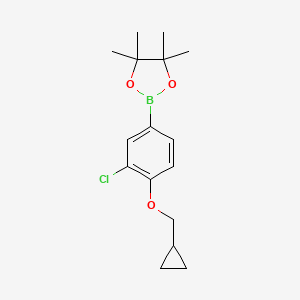

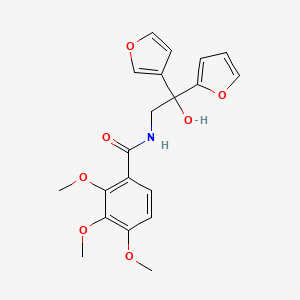

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2581567.png)

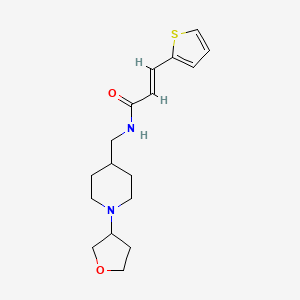

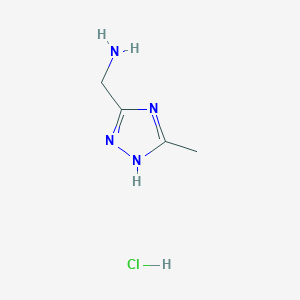

![2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2581569.png)

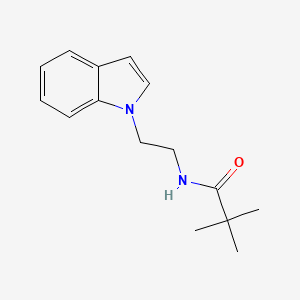

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2581571.png)

![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)

![1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2581574.png)

![(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2581577.png)